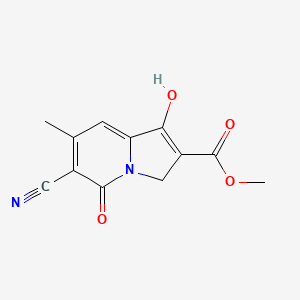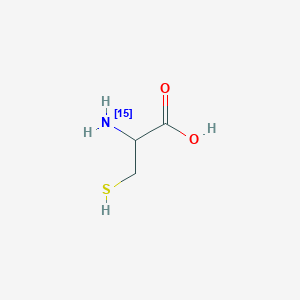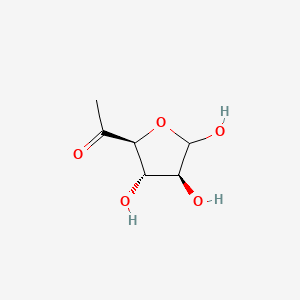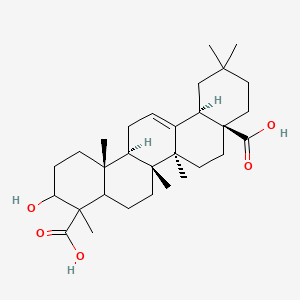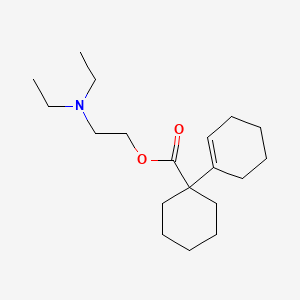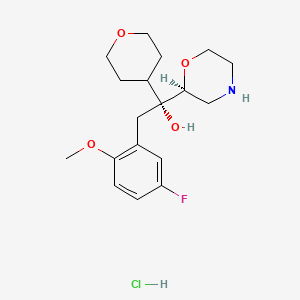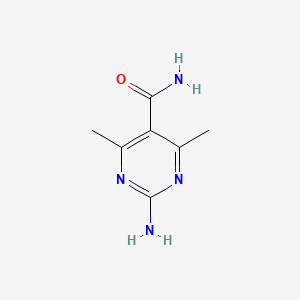![molecular formula C20H19NO4 B580059 4-[4-[2-(2-Pyridyloxy)propoxy]phenoxy]phenol CAS No. 159600-61-0](/img/structure/B580059.png)
4-[4-[2-(2-Pyridyloxy)propoxy]phenoxy]phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“4-[4-[2-(2-Pyridyloxy)propoxy]phenoxy]phenol” is a chemical compound with the molecular formula C20H19NO4 . It is also known by other names such as 4’-Hydroxy-Pyriproxyfen and Pyriproxyfen-4’-hydroxy .
Molecular Structure Analysis
The molecular structure of this compound consists of 20 carbon atoms, 19 hydrogen atoms, 1 nitrogen atom, and 4 oxygen atoms .Physical And Chemical Properties Analysis
This compound has a molecular weight of 337.37 g/mol . Other physical and chemical properties such as its exact mass, monoisotopic mass, topological polar surface area, and more are available on PubChem .Aplicaciones Científicas De Investigación
Fluorination of Phenols
4-[4-[2-(2-Pyridyloxy)propoxy]phenoxy]phenol can be involved in the selective fluorination of phenols. This process uses a removable 2-pyridyloxy group as an auxiliary, indicating potential applications in modifying the chemical properties of phenols for various research purposes (Lou et al., 2015).
Bioremediation of Environmental Pollutants
Compounds like 4-[4-[2-(2-Pyridyloxy)propoxy]phenoxy]phenol could have roles in the bioremediation of environmental pollutants such as Bisphenol A. Laccase enzymes, for instance, can degrade these pollutants in non-aqueous systems, hinting at potential environmental applications (Chhaya & Gupte, 2013).
Studies on Plant Metabolism
Investigations into the metabolism of similar compounds in plants, like tomatoes, have been conducted. These studies are important for understanding how plants metabolize various chemicals, which has implications in agriculture and plant biology (Fukushima, Fujisawa, & Katagi, 2005).
Oxidation and Reduction Studies
Research on the oxidation and reduction properties of phenols can be linked to compounds like 4-[4-[2-(2-Pyridyloxy)propoxy]phenoxy]phenol. These studies are crucial in understanding the chemical behavior of phenols and their derivatives, which can be applied in various scientific and industrial contexts (Chandra & Uchimaru, 2002).
Medicinal Chemistry
In medicinal chemistry, derivatives of phenols have been explored as aldose reductase inhibitors and have shown antioxidant properties. This suggests potential therapeutic applications in the treatment of diseases related to oxidative stress (La Motta et al., 2007).
Propiedades
IUPAC Name |
4-[4-(2-pyridin-2-yloxypropoxy)phenoxy]phenol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO4/c1-15(24-20-4-2-3-13-21-20)14-23-17-9-11-19(12-10-17)25-18-7-5-16(22)6-8-18/h2-13,15,22H,14H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRAGDWMWQOLALS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COC1=CC=C(C=C1)OC2=CC=C(C=C2)O)OC3=CC=CC=N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

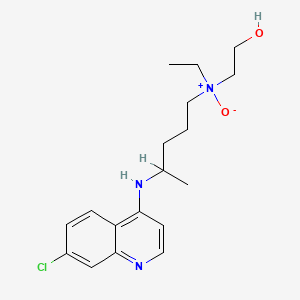
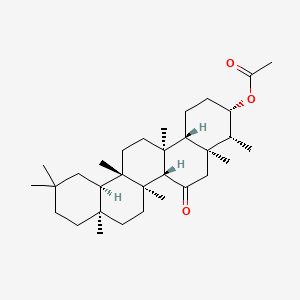
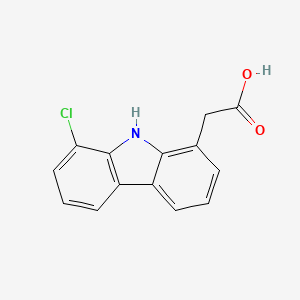
![Propanedioic acid, [[(phenylmethoxy)carbonyl]amino]-, monoethyl ester](/img/structure/B579982.png)

